molecular formula C12H6N2S B189197 (1-Benzothiophen-3-ylmethylidene)propanedinitrile CAS No. 5381-30-6

(1-Benzothiophen-3-ylmethylidene)propanedinitrile

Katalognummer B189197
CAS-Nummer: 5381-30-6
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: NXJZSVMEPFBYPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzothiophen-3-ylmethylidene)propanedinitrile, also known as BTDMPD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTDMPD is a derivative of benzothiophene, which is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties.

Wirkmechanismus

The mechanism of action of (1-Benzothiophen-3-ylmethylidene)propanedinitrile is not fully understood, but it is believed to involve the inhibition of protein kinases that are involved in the regulation of cell growth and survival. (1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to inhibit the activity of AKT and ERK1/2, which are downstream effectors of the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, respectively. These pathways are frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival.
Biochemical and Physiological Effects:
(1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors. The compound has also been found to downregulate the expression of cyclin D1, which is a key regulator of the G1/S transition in the cell cycle. (1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using (1-Benzothiophen-3-ylmethylidene)propanedinitrile in lab experiments is its high potency and specificity for cancer cells. The compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using (1-Benzothiophen-3-ylmethylidene)propanedinitrile is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

Future research on (1-Benzothiophen-3-ylmethylidene)propanedinitrile should focus on improving its solubility and pharmacokinetic properties to enhance its therapeutic potential. The compound may also be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to elucidate the mechanism of action of (1-Benzothiophen-3-ylmethylidene)propanedinitrile and to identify its molecular targets in cancer cells.

Synthesemethoden

The synthesis of (1-Benzothiophen-3-ylmethylidene)propanedinitrile involves the condensation of 3-acetylbenzothiophene and malononitrile in the presence of catalytic amounts of piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the carbonyl group of 3-acetylbenzothiophene and the α-carbon of malononitrile. The resulting product is a yellow crystalline solid that has a melting point of 168-170°C.

Wissenschaftliche Forschungsanwendungen

(1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to exhibit significant anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. (1-Benzothiophen-3-ylmethylidene)propanedinitrile has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).

Eigenschaften

CAS-Nummer

5381-30-6

Produktname

(1-Benzothiophen-3-ylmethylidene)propanedinitrile

Molekularformel

C12H6N2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

2-(1-benzothiophen-3-ylmethylidene)propanedinitrile

InChI

InChI=1S/C12H6N2S/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8H

InChI-Schlüssel

NXJZSVMEPFBYPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C#N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C#N

Andere CAS-Nummern

5381-30-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.